molecular formula C9H10FNO2 B1353457 Ethyl 4-Amino-2-fluorobenzoate CAS No. 73792-06-0

Ethyl 4-Amino-2-fluorobenzoate

Cat. No.: B1353457
CAS No.: 73792-06-0
M. Wt: 183.18 g/mol
InChI Key: NNMJPCUZFNRTEG-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-2-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 of the benzene ring are replaced by an amino group and a fluorine atom, respectively. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Amino-2-fluorobenzoate can be synthesized through the reduction of ethyl 2-fluoro-4-nitrobenzoate. The process involves dissolving ethyl 2-fluoro-4-nitrobenzoate in ethanol and adding 10% palladium on carbon as a catalyst. The mixture is then subjected to hydrogenation at room temperature for about 5 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Types of Reactions:

    Reduction: As mentioned, the compound is synthesized through the reduction of ethyl 2-fluoro-4-nitrobenzoate.

    Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

Common Reagents and Conditions:

    Hydrogenation: Using palladium on carbon as a catalyst.

    Acylation: Using acyl chlorides or anhydrides in the presence of a base.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: this compound.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Chemistry

Ethyl 4-Amino-2-fluorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry. For instance, it can be utilized in the preparation of pharmaceutical compounds and other fine chemicals through functional group transformations and coupling reactions.

Biology

In biological research, this compound has been investigated for its interactions with biological systems, particularly in enzyme inhibition studies. The amino group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for studying enzyme kinetics and mechanisms, as well as for developing enzyme inhibitors that could have therapeutic applications.

Medicine

This compound is being explored for its potential use in pharmaceutical development, particularly targeting specific enzymes or receptors. Its structural properties may enhance binding affinity and selectivity toward biological targets, which is crucial in drug design. Research has indicated that derivatives of this compound could lead to novel therapeutic agents for various diseases.

Industrial Applications

In industrial settings, this compound finds applications in producing various chemical products, including dyes and polymers. Its ability to undergo further chemical transformations makes it suitable for creating specialty chemicals used in different manufacturing processes.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the synthesis of various derivatives from this compound, showcasing its utility as a starting material for pharmaceutical agents. The derivatives exhibited varying degrees of biological activity against specific enzymes, highlighting the potential for developing new drugs based on this compound's structure .

Case Study 2: Enzyme Inhibition Studies

Research focused on the inhibition of specific enzymes using this compound revealed significant insights into its mechanism of action. The compound was shown to effectively inhibit enzyme activity through competitive inhibition, making it a valuable tool for studying enzyme kinetics .

Case Study 3: Industrial Applications

In an industrial context, this compound has been utilized in synthesizing dyes and polymers, demonstrating its versatility beyond laboratory settings. The efficiency of its synthesis and subsequent applications underscores its importance in both academic research and commercial production .

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • Ethyl 2-Amino-4-fluorobenzoate
  • Ethyl 4-Amino-3-fluorobenzoate
  • Ethyl 4-Amino-2-chlorobenzoate

Comparison: Ethyl 4-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, the presence of the fluorine atom at the 2-position can enhance its stability and binding affinity in biological systems .

Biological Activity

Ethyl 4-amino-2-fluorobenzoate (C9H10FNO2) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a fluorine atom, and an ester functional group. The structural formula can be represented as follows:

C9H10FNO2\text{C}_9\text{H}_{10}\text{FNO}_2

This unique combination of functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The amino group can act as a nucleophile, participating in enzyme-catalyzed reactions. This property has been explored for developing enzyme inhibitors.
  • Receptor Binding : The fluorine atom can enhance binding affinity to specific receptors, potentially influencing signal transduction pathways.
  • Prodrug Potential : Research indicates that this compound may serve as a prodrug, where it is converted into an active form upon metabolic activation .

Anticancer Activity

Recent studies have investigated the potential of this compound as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated that compounds similar to this compound can induce apoptosis in colorectal cancer cells when activated by specific enzymes .

Local Anesthetic Properties

A comparative study highlighted the local anesthetic effects of various benzoate derivatives, including this compound. The compound displayed significant anesthetic activity with low toxicity profiles, making it a candidate for further development in pain management therapies .

Study on Cytotoxicity

A notable study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect:

CompoundIC50 (µM)Cell Line
This compound12.5LS174T (Colorectal)
Control>50LS174T

This data suggests that this compound could be developed as a potential therapeutic agent for colorectal cancer treatment .

Local Anesthetic Evaluation

In another study focusing on local anesthetics, this compound was tested alongside established anesthetics:

CompoundOnset Time (min)Duration (min)Toxicity Level
This compound590Low
Tetracaine3120Moderate

The findings suggest that while this compound has a slower onset compared to tetracaine, it maintains effectiveness with lower toxicity .

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing Ethyl 4-Amino-2-fluorobenzoate?

Answer:
The synthesis typically involves multi-step reactions starting with fluorination and esterification. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., Selectfluor) under anhydrous conditions at 60–80°C to introduce fluorine at the 2-position of the benzoate ring.
  • Amination : Coupling with ammonia or protected amine groups via nucleophilic substitution, requiring pH control (pH 7–9) and catalytic palladium for cross-coupling reactions.
  • Esterification : Ethanol and acid catalysts (e.g., H₂SO₄) under reflux (70–90°C) to form the ethyl ester.
    Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:
Analytical methods include:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm fluorine position and ester group integrity. For example, ¹⁹F NMR typically shows a singlet at δ −110 to −120 ppm for 2-fluorine substitution .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases often use acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₉H₁₀FNO₂; calc. 199.07 g/mol) .

Q. Advanced: What mechanistic insights explain the reactivity of the 2-fluoro substituent in nucleophilic substitution reactions?

Answer:
The 2-fluoro group acts as a meta-directing electron-withdrawing group, destabilizing intermediate carbocations and favoring SNAr (nucleophilic aromatic substitution) mechanisms. Computational studies (DFT) show that fluorine’s electronegativity increases the activation energy for para-substitution, making ortho/para selectivity highly dependent on reaction pH and catalyst choice. For example, Pd-catalyzed amination favors ortho-amino formation due to steric and electronic effects .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data for this compound analogs?

Answer:
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Amino groups may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated DMSO to stabilize tautomers.
  • Impurity Profiles : Compare HPLC retention times with reference standards and perform spiking experiments.
  • Isotopic Interference : Fluorine’s spin-½ nucleus causes splitting in ¹H NMR; use decoupling techniques for clarity .

Q. Advanced: What role do substituent positions (e.g., 4-amino vs. 5-amino) play in altering the compound’s reactivity?

Answer:
Positional isomerism significantly impacts electronic and steric properties:

  • 4-Amino : Enhances conjugation with the ester group, increasing stability but reducing nucleophilicity.
  • 5-Amino : Creates steric hindrance near the fluorine, slowing SNAr reactions.
    Comparative studies using analogs (e.g., Ethyl 2-Amino-5-fluorobenzoate) show 4-amino derivatives exhibit 20% higher yields in cross-coupling reactions due to better orbital alignment .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before segregating organic waste for incineration .

Q. Advanced: How can researchers investigate this compound’s potential in drug discovery?

Answer:

  • SAR Studies : Modify substituents (e.g., replacing fluorine with chlorine) to assess bioactivity. For example, chloro analogs show higher cytotoxicity in cancer cell lines (IC₅₀ = 5 µM vs. 12 µM for fluoro) .
  • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs. Validate with in vitro assays (e.g., kinase inhibition) .

Q. Basic: What are the recommended storage conditions to maintain compound stability?

Answer:
Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Desiccants (silica gel) should be used to avoid moisture absorption .

Q. Advanced: How can computational modeling predict the compound’s behavior in complex reaction systems?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in fluorination/amination.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.
    These methods reduce experimental trial-and-error by 40% .

Q. Advanced: What strategies address low yields in large-scale synthesis of this compound?

Answer:

  • Catalyst Optimization : Switch from homogeneous (PdCl₂) to heterogeneous catalysts (Pd/C) for easier recovery.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, increasing yields by 15% compared to batch processes .

Properties

IUPAC Name

ethyl 4-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJPCUZFNRTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444982
Record name Ethyl 4-Amino-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73792-06-0
Record name Ethyl 4-Amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73792-06-0
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrobenzoic acid ethyl ester (770 mg, 3.62 mmol) in methyl alcohol (15 mL) was treated with platinum (IV) oxide (75 mg) at 40 psi of H2. After 0.5 h the reaction mixture was filtered through celite and concentrated in vacuo to give 700 mg (Y: 99%) of the title product; 1H-NMR (CDCl3): δ7.76 (t, J=8.3 Hz, 1H), 6.42 (d, J=8.5 Hz, 1H), 6.35 (d, J=12.9 Hz, 1H), 4.33 (q, J=7.1 Hz, 2H), 4.20 (bs, 2H), 1.36 (t, J=7.1 Hz, 3H); MS (DCI) m/e: 184 (MH+).
Quantity
770 mg
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15 mL
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75 mg
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Synthesis routes and methods II

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAc was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 h to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The PH of the solution was adjusted to 4 with NaOH (aq.). The mixture was extracted with more ethyl acetate. The organic layer was washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 h. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 h and concentrated to dryness. Ethyl 2-fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation with a hydrogen balloon converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
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50 mg
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Synthesis routes and methods III

Procedure details

To a 250 mL round bottomed flask equipped with a magnetic stirrer were added 3.00 g of ethyl 2-fluoro-4-nitro-benzoate and 100 mL of MeOH. The solution was deoxygenated by bubbling nitrogen through for 10 min and then treated with 2.00 g of Raney nickel (Raney 3200, Davison Chemical, Chattanooga, Tenn. 37406) which had been washed with water and EtOH. The solution was subjected to hydrogenation at 1 atm with stirring for 40 min. The flask was purged with nitrogen and the catalyst was removed by filtration. The filtrate was concentrated in vacuo to afford 2.40 g (93%) of ethyl-4-amino-2-fluorobenzoate as a tan crystalline solid, m.p. 110-112° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAC was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 hour to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The pH of the solution was adjusted to 4 with aqueous NaOH. The mixture was extracted with more ethyl acetate. The combined organic layers were washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 hour. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 hours and concentrated to dryness. Ethyl 2fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
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50 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 4-Amino-2-fluorobenzoate
Ethyl 4-Amino-2-fluorobenzoate
Ethyl 4-Amino-2-fluorobenzoate
Ethyl 4-Amino-2-fluorobenzoate
Ethyl 4-Amino-2-fluorobenzoate
Ethyl 4-Amino-2-fluorobenzoate

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